N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
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Overview
Description
“N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” is a chemical compound that has been used in various scientific studies . It has been involved in reactions such as the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis and structural characterization of the 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was achieved via IR, NMR (1H and 13C), and HRMS .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been analyzed using techniques such as single-crystal X-ray diffraction . The crystal structure of the isolated organic compound was confirmed through this method .Chemical Reactions Analysis
“this compound” has been involved in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed. For instance, the mechanical properties of prop-2-en-1-one based compounds were investigated using molecular dimension simulations .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine, a related compound to N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six possible isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some isomers show divalent N(I) character, with competition between thiazole and pyridine groups for tautomeric hydrogen, influencing electron distribution and tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Thiazoles in Drug Discovery
1,3-Dibromo-1,1-difluoro-2-propanone, a new synthon, has been used in reactions with aromatic amines and sodium thiocyanate to produce thiazoles, useful in drug discovery. This method introduces a bromodifluoromethyl group at the C4 of the thiazole, applicable in radiopharmaceutics and the preparation of biologically relevant compounds (Colella et al., 2018).
Silver-Catalyzed Cycloisomerization
The silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, related to this compound, offers a new method for synthesizing 3-methylimidazo[1,2-a]pyridines. This process occurs under mild conditions with good yields and excellent regioselectivity, backed by DFT-based mechanistic analysis (Chioua et al., 2013).
Oxidative C–H Functionalization
N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, structurally related to this compound, were synthesized via an oxidative C–S bond formation strategy. This metal-free approach utilizes phenyliodine(III) bis(trifluoroacetate) as the oxidant, offering a broad substrate scope and simple product purification (Mariappan et al., 2016).
Mechanism of Action
The mechanism of action for the reactions involving “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” has been studied. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway .
Safety and Hazards
Future Directions
The future directions for the study of “N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine” and similar compounds could involve further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in various fields .
Properties
IUPAC Name |
N-prop-2-ynyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-2-3-7-6-8-4-5-9-6/h1,4-5H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCRDGYJMCVCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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